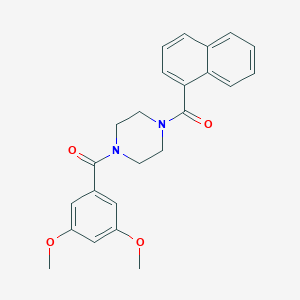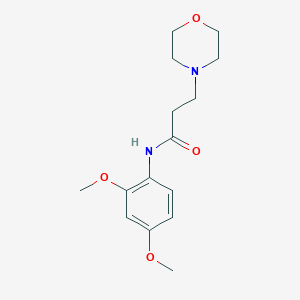
1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It has gained popularity in the research community due to its potential use as a stimulant and its structural similarity to other psychoactive substances.
Mécanisme D'action
The mechanism of action of 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in the stimulant effects observed in research studies.
Biochemical and Physiological Effects:
1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal studies. Additionally, 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to have potential neurotoxic effects, leading to damage to dopaminergic and serotonergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its structural similarity to other psychoactive substances, allowing for comparative studies. Additionally, 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to have a longer half-life than other cathinones, allowing for longer-lasting effects in research studies. However, limitations of using 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments include its potential neurotoxic effects and the lack of information on its long-term effects.
Orientations Futures
Future research on 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine could focus on its potential medical applications, such as its use as a treatment for ADHD. Additionally, further studies could investigate the potential neurotoxic effects of 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine and its long-term effects on the brain. Comparative studies with other psychoactive substances could also provide valuable insights into the mechanism of action and potential therapeutic uses of 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine.
Méthodes De Synthèse
The synthesis of 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 1-(2-methylphenyl)-2-nitropropene with pyrrolidine and subsequent reduction of the resulting nitrostyrene with sodium borohydride. This method has been described in detail in several research papers and has been found to yield high purity 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine.
Applications De Recherche Scientifique
1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been primarily used in research to investigate its psychoactive properties and potential medical applications. It has been found to have stimulant effects similar to other cathinones, such as methamphetamine and cocaine. Additionally, 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have potential as a treatment for attention deficit hyperactivity disorder (ADHD) due to its ability to increase dopamine and norepinephrine levels in the brain.
Propriétés
Nom du produit |
1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Formule moléculaire |
C18H26N2O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
[1-[(2-methylphenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O/c1-15-7-2-3-8-16(15)13-19-10-6-9-17(14-19)18(21)20-11-4-5-12-20/h2-3,7-8,17H,4-6,9-14H2,1H3 |
Clé InChI |
MMRYDGYIJPUMII-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCC3 |
SMILES canonique |
CC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)

![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)

![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)


![1-[(3-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B249006.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)
